molecular formula C15H24BNO3 B572918 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1357397-80-8

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B572918
CAS No.: 1357397-80-8
M. Wt: 277.171
InChI Key: XJZKUZSIUOACPV-UHFFFAOYSA-N
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Description

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C15H24BNO3. It is a boronic ester derivative of pyridine, characterized by the presence of a dioxaborolane ring.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action involves its interaction with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium . The compound’s boronic ester group is particularly stable, readily prepared, and generally environmentally benign, making it suitable for this type of reaction .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a type of cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The resulting changes affect various biochemical pathways, leading to the formation of new carbon-carbon bonds .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical and pharmaceutical applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be influenced by factors such as temperature, pH, and the presence of other chemical agents.

Preparation Methods

The synthesis of 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of pyridine derivatives. One common method includes the reaction of 3-bromo-2-isobutoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic ester .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized pyridine derivatives .

Comparison with Similar Compounds

Similar compounds to 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobutoxy group, which can influence its reactivity and applications .

Properties

IUPAC Name

2-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-11(2)10-18-13-12(8-7-9-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZKUZSIUOACPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855770
Record name 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357397-80-8
Record name 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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